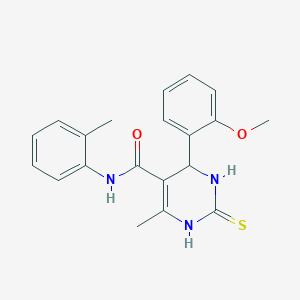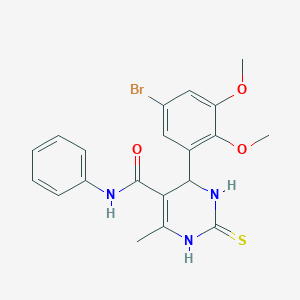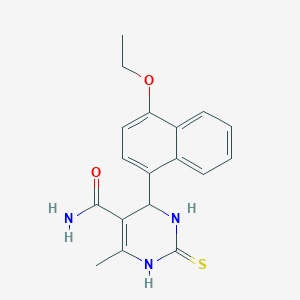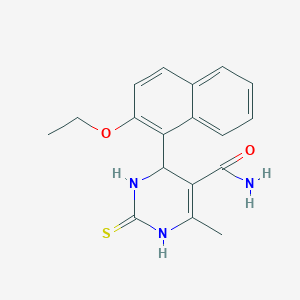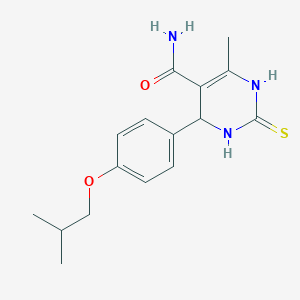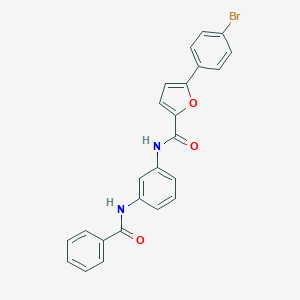
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide is a synthetic organic compound with the molecular formula C24H17BrN2O3 and a molecular weight of 461.31 g/mol . It is characterized by the presence of a benzoylamino group, a bromophenyl group, and a furan ring, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoylamino intermediate: This involves the reaction of 3-aminophenyl with benzoyl chloride under basic conditions to form N-(3-benzoylamino)phenyl.
Furan ring formation: The final step involves the formation of the furan ring through a cyclization reaction, often using a furan precursor and appropriate catalysts under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols, depending on the reagents used.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3-benzoylamino)phenyl derivatives: These compounds share the benzoylamino group but differ in other substituents, affecting their reactivity and applications.
Bromophenyl derivatives: Compounds with a bromophenyl group exhibit similar substitution reactions but may have different biological activities.
Furan derivatives: These compounds contain the furan ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C24H17BrN2O3 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
N-(3-benzamidophenyl)-5-(4-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H17BrN2O3/c25-18-11-9-16(10-12-18)21-13-14-22(30-21)24(29)27-20-8-4-7-19(15-20)26-23(28)17-5-2-1-3-6-17/h1-15H,(H,26,28)(H,27,29) |
Clave InChI |
IRZJZUGHPKIWPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE](/img/structure/B327126.png)
![N-[(4E)-4-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4-dimethoxybenzamide](/img/structure/B327129.png)
![5-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B327130.png)
![5-chloro-N-[(4E)-4-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B327131.png)
![2-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B327133.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B327134.png)
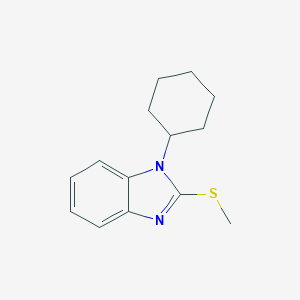
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B327137.png)

